molecular formula C6H13NO6S2 B1417888 methyl N,N-bis(methylsulfonyl)-beta-alaninate CAS No. 1207604-92-9

methyl N,N-bis(methylsulfonyl)-beta-alaninate

Cat. No. B1417888
CAS RN: 1207604-92-9
M. Wt: 259.3 g/mol
InChI Key: IRMZNRNJUUFUIQ-UHFFFAOYSA-N
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Description

“Methyl N,N-bis(methylsulfonyl)-beta-alaninate” is a chemical compound with the molecular formula C6H13NO6S2 .


Molecular Structure Analysis

The molecular structure of “methyl N,N-bis(methylsulfonyl)-beta-alaninate” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 sulfur atoms . The average mass is 259.301 Da, and the monoisotopic mass is 259.018433 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl N,N-bis(methylsulfonyl)-beta-alaninate” are not available, similar compounds like oxetanes have been known to undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl N,N-bis(methylsulfonyl)-beta-alaninate” include a molecular weight of 173.22 g/mol, a topological polar surface area of 97.1 Ų, and a complexity of 231 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .

Scientific Research Applications

Organocatalytic Addition and Synthesis

The research by García Ruano et al. (2009) presents an indirect organocatalytic method for the beta-methylation of alpha,beta-unsaturated aldehydes. This method involves the addition of bis(arylsulfonyl)methane catalyzed by prolinol derivatives and further elimination of sulfonyl groups, highlighting a synthetic route that could potentially apply to compounds like "methyl N,N-bis(methylsulfonyl)-beta-alaninate" (García Ruano et al., 2009).

Ionogel-based Solid-state Supercapacitors

Nègre et al. (2016) explored the use of an inorganic gel polymer electrolyte for all solid-state supercapacitors, demonstrating high ionic conductivity over a wide temperature range. This study showcases the potential for incorporating similar sulfonamide-based compounds in energy storage technologies (Nègre et al., 2016).

Osmoprotection in Plants

Research by Rathinasabapathi et al. (2001) on beta-alanine betaine synthesis in Plumbaginaceae plants reveals the osmoprotective role of certain compounds, which might suggest the use of structurally similar compounds like "methyl N,N-bis(methylsulfonyl)-beta-alaninate" in enhancing plant stress tolerance (Rathinasabapathi et al., 2001).

Ionic Liquids and Electrolytes

The synthesis and characterization of various ionic liquids, as reported by Elia et al. (2016), point to the significant role these compounds play in lithium-ion batteries, offering insights into the electrochemical applications of similar sulfonamide compounds (Elia et al., 2016).

Methylation of Heteroarenes

Gui et al. (2014) developed a C–H functionalization method for the methylation of heteroarenes, inspired by Nature’s methylating agent. This study not only advances organic synthesis techniques but could also inform the synthesis and modification strategies for "methyl N,N-bis(methylsulfonyl)-beta-alaninate" (Gui et al., 2014).

properties

IUPAC Name

methyl 3-[bis(methylsulfonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMZNRNJUUFUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N,N-bis(methylsulfonyl)-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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